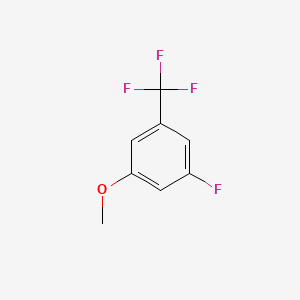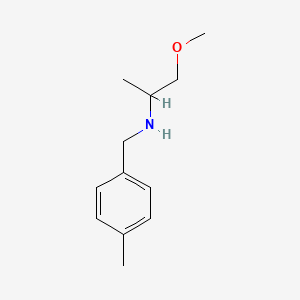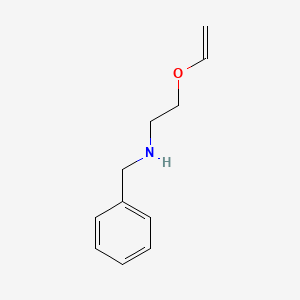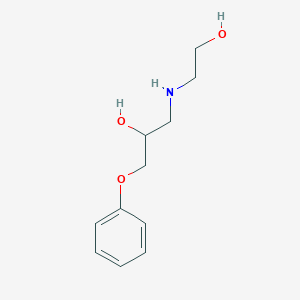
3-Fluoro-5-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of significant interest due to their utility in various fields. Paper describes a novel one-pot preparation of isoxazoles and 1,3,5-triazines using trifluoromethyl-substituted anilines. This method involves the elimination of fluoride to generate intermediate products that can undergo further reactions to form the desired compounds. Similarly, paper presents a methodology for constructing fluorocarbon-bearing cyclic systems through intramolecular reactions of functionalized 2-trifluoromethyl-1-alkenes. These methods highlight the versatility of trifluoromethyl groups in synthesizing complex fluorinated structures.
Molecular Structure Analysis
The molecular structure and conformation of fluorinated anisoles are detailed in paper , where 3-fluoroanisole (3-FA) and 3,5-difluoroanisole (3,5-DFA) were studied using gas-phase electron diffraction and quantum chemical calculations. The study found that 3,5-DFA exists as a single conformer with a planar heavy atom skeleton, while 3-FA exists as a mixture of two planar conformers. These findings are essential for understanding the behavior of fluorinated compounds and their potential interactions in various applications.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in chemical synthesis is explored in paper , where it is used as a novel synthon for the construction of isoxazoles and triazines. The anionically activated trifluoromethyl group undergoes elimination of fluoride, which is a key step in the synthesis of these compounds. This demonstrates the synthetic importance of the activated trifluoromethyl group and its growing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anisoles are derived from the molecular structure analysis in paper . The study provides ideal gas thermodynamic functions and calculated values for enthalpies of formation, which are in good agreement with experimental data. These properties are crucial for the practical application of these compounds in various industries.
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)anisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, and using only in well-ventilated areas .
Propriétés
IUPAC Name |
1-fluoro-3-methoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIFKBTTATHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379212 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)anisole | |
CAS RN |
261951-79-5 |
Source


|
| Record name | Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)




![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

